(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Overview
Description
This compound is a flavonoid derivative, characterized by its multiple hydroxy and methoxy functional groups attached to a chromen-4-one backbone. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The complexity of this molecule suggests its potential for significant biological activity, warranting further investigation into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the formation of chromen-4-one rings through cyclization and the introduction of hydroxy and methoxy groups via selective substitution reactions. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions can produce dihydroxy-diene-dione derivatives, highlighting a method for constructing similar molecular frameworks (Nye, Turnbull, & Wikaira, 2013).
Scientific Research Applications
Chemical Structure and Isolation
Research on similar compounds has focused on their chemical structure and isolation from natural sources. For example, the study of enantiomeric neolignans and lignans isolated from Lobelia chinensis, which includes compounds with structural similarities, provides insights into their detailed structural elucidation (Chen et al., 2010).
Antioxidant Activities
Compounds structurally related to (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one have been studied for their antioxidant properties. For instance, hesperetin Schiff bases, which share some structural features, have been synthesized and evaluated for their antioxidant activity using experimental and theoretical methods (Sykuła et al., 2019).
Conformational Analysis
Research has also been conducted on the conformational aspects of similar compounds. For example, a study on the M/P conformation distributions of 3-O-derivatives of the 1,5-benzothiazepin ring system, a structural relative, provides insights into the conformational preferences of such compounds in solution (Bozzoli et al., 1993).
Anti-inflammatory Activities
Some research has focused on the anti-inflammatory activities of structurally related compounds. A study on a new diarylheptanoid and a diarylheptanoid glycoside isolated from Juglans mandshurica roots demonstrated their inhibitory effects on the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells (Diao et al., 2019).
Synthesis and Applications in Organic Chemistry
Research into the synthesis and applications of related chromenone compounds in organic chemistry has also been reported. For example, studies on the synthesis of crown ethers and their potential applications illustrate the diverse chemical utility of chromenone derivatives (Bulut & Erk, 2001).
Biocatalysis and Biotransformation
The field of biocatalysis and biotransformation has explored the use of microorganisms in synthesizing optically active compounds structurally related to (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one. This involves the use of specific microorganisms for the reduction of related compounds to yield optically active products (Nishida et al., 1995).
Molecular Docking and Spectroscopy Studies
Molecular docking and spectroscopy studies have been conducted on compounds with structural similarities to assess their potential in inhibiting specific cellular pathways. For instance, the study of hesperetin, a compound with some structural resemblance, involved molecular docking and spectroscopy to analyze its potential as a PI3/AKT inhibitor in lung cancer cells (Govindammal et al., 2019).
properties
IUPAC Name |
(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-QWWQXMGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904842 | |
Record name | Chamaejasmenin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chamaejasmenin B | |
CAS RN |
89595-71-1 | |
Record name | Chamaejasmenin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89595-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chamaejasmenin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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